Cas no 1525984-41-1 (1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amine)

1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amine 化学的及び物理的性質
名前と識別子
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- 1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amine
- EN300-1809841
- 1525984-41-1
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- インチ: 1S/C10H17N3/c1-8-9(13-7-12-8)10(11)5-3-2-4-6-10/h7H,2-6,11H2,1H3,(H,12,13)
- InChIKey: JRVMSXXFXJBZGH-UHFFFAOYSA-N
- ほほえんだ: NC1(C2=C(C)NC=N2)CCCCC1
計算された属性
- せいみつぶんしりょう: 179.142247555g/mol
- どういたいしつりょう: 179.142247555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 54.7Ų
1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1809841-0.25g |
1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amine |
1525984-41-1 | 0.25g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1809841-10g |
1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amine |
1525984-41-1 | 10g |
$5528.0 | 2023-09-19 | ||
Enamine | EN300-1809841-2.5g |
1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amine |
1525984-41-1 | 2.5g |
$2520.0 | 2023-09-19 | ||
Enamine | EN300-1809841-0.05g |
1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amine |
1525984-41-1 | 0.05g |
$1080.0 | 2023-09-19 | ||
Enamine | EN300-1809841-1.0g |
1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amine |
1525984-41-1 | 1g |
$1286.0 | 2023-06-02 | ||
Enamine | EN300-1809841-5.0g |
1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amine |
1525984-41-1 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1809841-5g |
1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amine |
1525984-41-1 | 5g |
$3728.0 | 2023-09-19 | ||
Enamine | EN300-1809841-0.1g |
1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amine |
1525984-41-1 | 0.1g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1809841-10.0g |
1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amine |
1525984-41-1 | 10g |
$5528.0 | 2023-06-02 | ||
Enamine | EN300-1809841-1g |
1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amine |
1525984-41-1 | 1g |
$1286.0 | 2023-09-19 |
1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amine 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amineに関する追加情報
Comprehensive Analysis of 1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amine (CAS No. 1525984-41-1): Properties, Applications, and Research Insights
1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amine (CAS No. 1525984-41-1) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule features a cyclohexylamine core linked to a 4-methyl-1H-imidazole moiety, a combination that offers intriguing pharmacological potential. Researchers are particularly interested in its role as a building block for drug discovery, especially in the development of central nervous system (CNS) therapeutics and enzyme modulators.
The compound's imidazole ring is a critical pharmacophore found in many FDA-approved drugs, contributing to its hydrogen-bonding capacity and metal-chelating properties. Recent studies highlight its relevance in targeting G-protein-coupled receptors (GPCRs), a hot topic in precision medicine and neurodegenerative disease research. With the growing demand for small-molecule inhibitors and allosteric modulators, 1525984-41-1 has emerged as a candidate for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, the cyclohexan-1-amine scaffold provides conformational rigidity, which is valuable for optimizing bioavailability and blood-brain barrier permeability—key considerations in modern drug design. Analytical techniques like HPLC, NMR, and mass spectrometry confirm its high purity (>98%), making it suitable for high-throughput screening (HTS) platforms. These attributes align with current industry trends toward fragment-based drug discovery.
Beyond pharmaceuticals, 1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amine has potential applications in agrochemicals and material science. Its stability under physiological conditions makes it a candidate for bioconjugation projects, a technique widely discussed in targeted drug delivery forums. Researchers also explore its derivatives for fluorescence labeling, capitalizing on the imidazole group's electron-rich nature.
Environmental and safety profiles of CAS 1525984-41-1 comply with REACH and ICH guidelines, addressing the increasing focus on green chemistry principles. Its low cytotoxicity, as evidenced by in vitro assays, supports its use in cell-based studies. These features resonate with the scientific community's emphasis on sustainable molecular design.
In summary, 1-(4-methyl-1H-imidazol-5-yl)cyclohexan-1-amine represents a versatile scaffold bridging medicinal chemistry and biochemical research. Its dual functionality—combining a privileged heterocycle with a rigid aliphatic amine—positions it as a valuable tool for addressing challenges in drug development pipelines and chemical biology. Future studies may explore its utility in proteolysis-targeting chimeras (PROTACs) or covalent inhibitor design, areas currently dominating scientific literature.
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